molecular formula C7H6ClN3 B11915370 Benzonitrile, 2,4-diamino-3-chloro-

Benzonitrile, 2,4-diamino-3-chloro-

Cat. No.: B11915370
M. Wt: 167.59 g/mol
InChI Key: OXPHHIMQIVPPLN-UHFFFAOYSA-N
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Description

Benzonitrile, 2,4-diamino-3-chloro- is an aromatic organic compound characterized by the presence of a nitrile group (–CN) attached to a benzene ring, which also bears two amino groups (–NH2) at the 2 and 4 positions and a chlorine atom (–Cl) at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2,4-diamino-3-chloro- typically involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. One common method is the reaction of 2,4-diamino-3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs ammoxidation processes, where a substituted toluene is reacted with ammonia and oxygen at elevated temperatures. This method is advantageous due to its scalability and efficiency .

Types of Reactions:

    Oxidation: Benzonitrile, 2,4-diamino-3-chloro- can undergo oxidation reactions, typically forming benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

Scientific Research Applications

Benzonitrile, 2,4-diamino-3-chloro- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer, antibacterial, and antiviral properties.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 2,4-diamino-3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The amino groups can participate in hydrogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

    Benzonitrile: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.

    2,4-Diaminobenzonitrile:

    3-Chlorobenzonitrile: Lacks the amino groups, reducing its potential for hydrogen bonding and biological activity.

Uniqueness: Benzonitrile, 2,4-diamino-3-chloro- is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2,4-diamino-3-chlorobenzonitrile

InChI

InChI=1S/C7H6ClN3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,10-11H2

InChI Key

OXPHHIMQIVPPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Cl)N

Origin of Product

United States

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